molecular formula C5H11ClFNO B8037569 2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride

2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride

Cat. No.: B8037569
M. Wt: 155.60 g/mol
InChI Key: HXQPNGSJVOTCCZ-UHFFFAOYSA-N
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Description

2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride is a chemical compound with the molecular formula C5H11ClFNO and a molecular weight of 155.59 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride typically involves the reaction of 3-fluoroazetidine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reactors to ensure consistent quality and quantity of the product. Quality control measures, such as NMR, HPLC, and GC, are employed to verify the purity and composition of the compound .

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield ketones or aldehydes, while reduction reactions produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Fluoroazetidin-3-yl)ethanol;hydrochloride is unique due to its specific structure, which combines the azetidine ring with a fluoro substituent and an ethanol group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-(3-fluoroazetidin-3-yl)ethanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-5(1-2-8)3-7-4-5;/h7-8H,1-4H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXQPNGSJVOTCCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(CCO)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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